molecular formula C4H8O B14714867 But-2-en-2-ol, (E)- CAS No. 21451-76-3

But-2-en-2-ol, (E)-

Cat. No.: B14714867
CAS No.: 21451-76-3
M. Wt: 72.11 g/mol
InChI Key: ZEXFAVZTIZXHFA-ARJAWSKDSA-N
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Description

But-2-en-2-ol, (E)-: is an organic compound with the molecular formula C₄H₈O . It is an enol, a type of alcohol where the hydroxyl group is directly bonded to a carbon atom that is part of a double bond. The (E)-configuration indicates that the substituents on the double-bonded carbons are on opposite sides, giving the molecule a trans configuration. This compound is also known by its IUPAC name, (E)-But-2-en-2-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of (E)-But-2-en-2-ol often involves the catalytic cracking of crude oil or the dimerization of ethylene. These processes are typically carried out in large-scale chemical plants with specialized equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (E)-But-2-en-2-ol can undergo oxidation reactions to form various products, including butanone and butanoic acid.

    Reduction: Reduction of (E)-But-2-en-2-ol can yield butane or butanol, depending on the reducing agent used.

    Substitution: This compound can also undergo substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides.

Major Products Formed:

    Oxidation: Butanone, Butanoic acid

    Reduction: Butane, Butanol

    Substitution: 2-Chlorobutane, 2-Bromobutane

Scientific Research Applications

Chemistry: (E)-But-2-en-2-ol is used as an intermediate in organic synthesis, particularly in the production of other enols and alkenes. It is also used in the study of reaction mechanisms and kinetics .

Biology and Medicine: In biological research, (E)-But-2-en-2-ol is used to study enzyme-catalyzed reactions involving enols. It is also investigated for its potential use in pharmaceuticals due to its unique chemical properties .

Industry: Industrially, (E)-But-2-en-2-ol is used in the manufacture of solvents, plasticizers, and other chemical intermediates. It is also used in the production of fragrances and flavorings .

Mechanism of Action

The mechanism of action of (E)-But-2-en-2-ol involves its ability to act as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in various chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Properties

CAS No.

21451-76-3

Molecular Formula

C4H8O

Molecular Weight

72.11 g/mol

IUPAC Name

(Z)-but-2-en-2-ol

InChI

InChI=1S/C4H8O/c1-3-4(2)5/h3,5H,1-2H3/b4-3-

InChI Key

ZEXFAVZTIZXHFA-ARJAWSKDSA-N

Isomeric SMILES

C/C=C(/C)\O

Canonical SMILES

CC=C(C)O

Origin of Product

United States

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